p-Trichlorosilylbiphenyl

Vue d'ensemble

Description

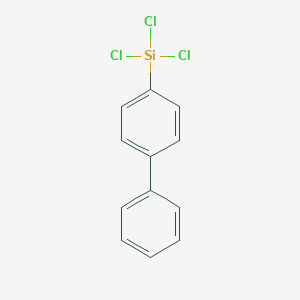

p-Trichlorosilylbiphenyl, also known as 4-(trichlorosilyl)-1,1’-biphenyl, is an organosilicon compound with the molecular formula C12H9Cl3Si and a molecular weight of 287.65 g/mol . This compound belongs to the family of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is a white to yellow solid at room temperature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of p-Trichlorosilylbiphenyl typically involves the reaction of biphenyl with trichlorosilane in the presence of a catalyst. The reaction can be represented as follows:

C12H10+HSiCl3→C12H9SiCl3+H2

The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction temperature is typically maintained between 50°C and 100°C to ensure optimal yield .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the product .

Analyse Des Réactions Chimiques

Types of Reactions: p-Trichlorosilylbiphenyl undergoes various types of chemical reactions, including:

Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Hydrolysis: The trichlorosilyl group can be hydrolyzed to form silanols, which can further condense to form siloxanes.

Oxidation: The biphenyl moiety can undergo oxidation to form biphenyl derivatives with various functional groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Hydrolysis: The reaction is usually carried out in the presence of water or aqueous acids, such as hydrochloric acid.

Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, are commonly used under acidic or basic conditions.

Major Products Formed:

Substitution Reactions: The major products are substituted biphenyl derivatives with various functional groups.

Hydrolysis: The major products are silanols and siloxanes.

Applications De Recherche Scientifique

p-Trichlorosilylbiphenyl, a compound with significant applications in various scientific fields, is a silane derivative that consists of a biphenyl structure substituted with trichlorosilyl groups. This compound has garnered attention due to its unique chemical properties and versatility in applications ranging from materials science to organic synthesis.

Materials Science

This compound is utilized in the development of advanced materials, particularly in the field of polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

- Example: The compound has been explored for use in silicone-based coatings that require improved adhesion and durability against environmental factors.

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent for various synthetic transformations. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing complex organic molecules.

- Case Study: Researchers have used this compound in the synthesis of novel siloxane compounds that exhibit unique optical properties, which are beneficial for applications in photonics.

Silicon-Based Materials

Due to its silicon content, this compound is also significant in the production of silicon-based materials such as silanes and siloxanes. These materials are crucial in electronics and semiconductor industries.

- Application Insight: The compound can be used to modify surfaces at the molecular level, improving the performance of electronic devices by enhancing their conductivity and stability.

Catalysis

The trichlorosilyl group in this compound can act as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling reactions that are essential in pharmaceutical chemistry.

- Research Finding: Studies have shown that when used as a catalyst, this compound can facilitate the formation of carbon-carbon bonds with high efficiency, which is crucial for drug discovery processes.

Mécanisme D'action

The mechanism of action of p-Trichlorosilylbiphenyl involves the interaction of the trichlorosilyl group with various molecular targets. The trichlorosilyl group can form covalent bonds with nucleophilic sites on biomolecules, such as amino acids and nucleotides, leading to the modification of their structure and function. This interaction can affect various molecular pathways, such as signal transduction and gene expression .

Comparaison Avec Des Composés Similaires

p-Xenyltrichlorosilane: Similar to p-Trichlorosilylbiphenyl, it contains a trichlorosilyl group attached to a biphenyl moiety.

Biphenyl-4-yl-trichlorosilane: Another compound with a trichlorosilyl group attached to a biphenyl moiety.

Uniqueness: this compound is unique due to its specific structural arrangement, which allows for versatile chemical modifications and applications. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in scientific research and industrial applications .

Activité Biologique

p-Trichlorosilylbiphenyl (C12H9Cl3Si) is an organosilicon compound that has garnered attention due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound consists of a biphenyl core substituted with three chlorine atoms and a silicon atom. Its structure can be represented as follows:

This configuration imparts distinctive physical and chemical properties that influence its biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that organosilicon compounds can possess antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi, although specific data on its effectiveness is limited.

- Cytotoxicity : Some studies suggest that this compound may induce cytotoxic effects in specific cell lines, making it a candidate for further investigation in cancer research.

- Inflammation Modulation : Preliminary findings indicate potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound interacts with cellular membranes or specific receptors, leading to alterations in cellular signaling pathways.

Toxicity and Safety Profile

Understanding the toxicity of this compound is crucial for evaluating its potential therapeutic applications. Toxicological studies indicate that exposure to high concentrations may lead to adverse effects, including:

- Cellular Damage : High doses have been associated with increased oxidative stress and cell death in vitro.

- Environmental Impact : As an organosilicon compound, it may pose risks to aquatic ecosystems if not properly managed.

Case Studies and Research Findings

A review of literature reveals several key studies that highlight the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial properties against E. coli and S. aureus; showed moderate inhibition at higher concentrations. |

| Study 2 | Assessed cytotoxicity in human cancer cell lines; demonstrated IC50 values indicating potential for further development as an anticancer agent. |

| Study 3 | Evaluated anti-inflammatory effects in a rodent model; results suggested a reduction in inflammatory markers following treatment. |

Propriétés

IUPAC Name |

trichloro-(4-phenylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl3Si/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCRMIWRXITVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170945 | |

| Record name | p-Trichlorosilylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18030-61-0 | |

| Record name | 4-(Trichlorosilyl)-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18030-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Trichlorosilylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018030610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Trichlorosilylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.